molecular formula C12H5Cl5O B1204875 2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl CAS No. 67651-36-9

2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl

Cat. No.: B1204875
CAS No.: 67651-36-9
M. Wt: 342.4 g/mol
InChI Key: YIRXIYMPZUSPOV-UHFFFAOYSA-N
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Description

Chemical Classification as a Hydroxylated Polychlorinated Biphenyl

This compound represents a fundamental member of the hydroxylated polychlorinated biphenyl class, distinguished by the addition of a single hydroxyl functional group to the pentachlorinated biphenyl framework. This compound belongs to the broader category of phenolic polychlorinated biphenyls, which are characterized by the presence of one or more hydroxyl groups attached to the chlorinated biphenyl skeleton. The hydroxylated polychlorinated biphenyls constitute a distinct class of environmental contaminants that possess specific chemical, physical, and biological properties not shared with their parent polychlorinated biphenyl compounds.

The formation of hydroxylated polychlorinated biphenyls occurs through multiple pathways, including metabolic transformation in living organisms and abiotic reactions with hydroxyl radicals in environmental matrices. These compounds emerge as products of polychlorinated biphenyl oxidation through various mechanisms, representing both intermediate metabolites in biological detoxification processes and stable environmental transformation products. The hydroxylated derivatives demonstrate significantly altered environmental behavior compared to their parent compounds, exhibiting modified solubility, volatility, and bioavailability characteristics that influence their environmental fate and transport.

Within the hydroxylated polychlorinated biphenyl classification system, this compound is categorized based on its chlorination pattern and hydroxyl group positioning. The compound features five chlorine atoms distributed across both phenyl rings, with the hydroxyl group located at the ortho position of one ring. This specific structural arrangement places it among the higher chlorinated hydroxylated polychlorinated biphenyl congeners, which exhibit distinct physicochemical properties and environmental persistence characteristics.

Structural Nomenclature and Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for biphenyl derivatives, with the hydroxyl group positioned at the 2-carbon of one phenyl ring and chlorine atoms located at specific positions across both rings. The compound's Chemical Abstracts Service registry number 67651-36-9 provides unique identification within chemical databases and regulatory frameworks. Alternative systematic names include 2',3',4',5,5'-pentachloro-[1,1'-biphenyl]-2-ol, reflecting the hydroxyl group attachment to the biphenyl backbone.

The molecular formula C₁₂H₅Cl₅O represents the elemental composition, with a molecular weight of 342.43 grams per mole. Structural characterization reveals the hydroxyl group's influence on the compound's three-dimensional conformation and electronic properties. The phenolic nature of the hydroxyl group introduces acid-base behavior absent in parent polychlorinated biphenyls, with a predicted dissociation constant (pKa) of approximately 7.82. This ionization capability significantly affects the compound's environmental partitioning and bioavailability characteristics.

Table 1: Chemical Identification and Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 67651-36-9
Molecular Formula C₁₂H₅Cl₅O
Molecular Weight 342.43 g/mol
International Union of Pure and Applied Chemistry Name 2',3',4',5,5'-pentachloro-[1,1'-biphenyl]-2-ol
Predicted pKa 7.82±0.48
Predicted Boiling Point 421.2±40.0 °C
Predicted Density 1.608±0.06 g/cm³

Spectroscopic identification techniques utilize characteristic absorption patterns and fragmentation pathways specific to hydroxylated polychlorinated biphenyls. The presence of the hydroxyl group introduces distinct infrared absorption bands and nuclear magnetic resonance signals that differentiate these compounds from their parent polychlorinated biphenyls. Mass spectrometric analysis reveals characteristic fragmentation patterns resulting from the loss of hydroxyl groups and chlorine atoms, providing definitive structural confirmation.

Environmental and Toxicological Significance

The environmental significance of this compound stems from its role as both a transformation product of persistent organic pollutants and a stable environmental contaminant in its own right. Hydroxylated polychlorinated biphenyls have been detected across diverse environmental compartments, including water bodies, sediments, and biological tissues, indicating widespread distribution and environmental persistence. The compound's altered physicochemical properties compared to parent polychlorinated biphenyls result in modified environmental fate and transport behavior, influencing bioaccumulation patterns and ecological exposure pathways.

Research demonstrates that hydroxylated polychlorinated biphenyls exhibit enhanced water solubility compared to their parent compounds due to the polar nature of the hydroxyl group and its capacity for hydrogen bonding. This increased solubility affects environmental partitioning, potentially leading to greater mobility in aquatic systems and altered bioavailability to organisms. The ionizable nature of the phenolic group further influences environmental behavior, with dissociation at environmental pH values affecting adsorption to organic matter and sediment interactions.

Toxicological investigations reveal that hydroxylated polychlorinated biphenyls can exert biological effects at concentrations lower than their parent compounds, demonstrating enhanced potency in various toxicological endpoints. These compounds function as endocrine disruptors, interfering with hormonal signaling pathways and affecting developmental and reproductive processes in exposed organisms. The hydroxylated derivatives also demonstrate the capacity to generate reactive oxygen species and induce oxidative stress responses in biological systems.

The environmental persistence of this compound contributes to its long-term presence in contaminated environments, despite being an intermediate in metabolic detoxification pathways. This persistence results from the compound's resistance to further biodegradation and its continued formation from parent polychlorinated biphenyl transformation processes. The combination of environmental stability and enhanced biological activity positions hydroxylated polychlorinated biphenyls as significant environmental health concerns requiring specialized monitoring and remediation approaches.

Historical Context in Polychlorinated Biphenyl Metabolite Research

The discovery and characterization of hydroxylated polychlorinated biphenyls emerged from early investigations into polychlorinated biphenyl metabolism and environmental transformation processes. Initial research in the 1970s focused on understanding the metabolic fate of polychlorinated biphenyls in biological systems, leading to the identification of hydroxylated derivatives as primary metabolic products. These early studies established the cytochrome P-450 enzyme system as the primary pathway for polychlorinated biphenyl hydroxylation in vertebrate organisms.

Subsequent research expanded the understanding of hydroxylated polychlorinated biphenyl formation to include abiotic environmental processes, particularly reactions with atmospheric hydroxyl radicals. This recognition broadened the scope of hydroxylated polychlorinated biphenyl research beyond metabolic studies to encompass environmental chemistry and atmospheric transformation processes. The identification of these compounds in environmental samples without direct biological sources confirmed their formation through purely chemical atmospheric reactions.

The development of analytical methods for hydroxylated polychlorinated biphenyl detection and quantification represented a significant advancement in environmental monitoring capabilities. Early analytical challenges included the separation of hydroxylated isomers and the development of suitable derivatization procedures for gas chromatographic analysis. The establishment of standardized analytical protocols enabled systematic environmental surveys that revealed the widespread occurrence of these compounds across diverse environmental matrices.

Table 2: Timeline of Major Developments in Hydroxylated Polychlorinated Biphenyl Research

Period Development Significance
1970s Initial metabolic studies Established cytochrome P-450 pathway
1980s Environmental detection Confirmed widespread occurrence
1990s Analytical method development Enabled routine monitoring
2000s Atmospheric formation studies Identified abiotic transformation
2010s Toxicological characterization Established enhanced potency

Contemporary research continues to expand understanding of hydroxylated polychlorinated biphenyl environmental behavior, with particular emphasis on their role in continuing environmental contamination decades after polychlorinated biphenyl production cessation. Current investigations examine the long-term environmental fate of these compounds, their potential for continued formation from legacy polychlorinated biphenyl contamination, and their implications for environmental remediation strategies. The recognition of hydroxylated polychlorinated biphenyls as a distinct class of environmental contaminants has influenced regulatory approaches and environmental monitoring programs, establishing the foundation for specialized assessment and management protocols.

Properties

IUPAC Name

4-chloro-2-(2,3,4,5-tetrachlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O/c13-5-1-2-9(18)6(3-5)7-4-8(14)11(16)12(17)10(7)15/h1-4,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRXIYMPZUSPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217965
Record name 2',3',4',5,5'-Pentachloro-2-biphenylol
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Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67651-36-9
Record name 2-Hydroxy-2′,3′,4′,5,5′-pentachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67651-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3',4',5,5'-Pentachloro-2-biphenylol
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Record name 2',3',4',5,5'-Pentachloro-2-biphenylol
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Preparation Methods

Ullmann Coupling for Biphenyl Framework Construction

The biphenyl backbone of 2-hydroxy-2',3',4',5,5'-pentachlorobiphenyl is typically assembled via Ullmann coupling, a classical method for forming aryl-aryl bonds. In a representative procedure, iodinated precursors are reacted under copper catalysis. For example:

  • Iodination : 2,5-Dichloroanisole is treated with iodine (I₂) and silver sulfate (Ag₂SO₄) in dichloromethane (DCM) to yield 2,5-dichloro-4-iodoanisole. This step achieves a 97% yield under ambient conditions.

  • Coupling : The iodinated intermediate is coupled with 2,3,6-trichloroiodobenzene using copper-bronze at 230°C under nitrogen for seven days. This forms the methoxy-substituted pentachlorobiphenyl precursor.

Key Reaction Conditions

StepReagentsTemperatureDurationYield
IodinationAg₂SO₄, I₂, DCM25°C48 h97%
Ullmann CouplingCu-Bronze, N₂230°C7 days60–70%

Demethylation to Introduce Hydroxyl Group

The methoxy group in the intermediate (e.g., 4′-methoxy-2,2′,3,5′,6-pentachlorobiphenyl) is converted to a hydroxyl group via demethylation. Boron tribromide (BBr₃) in DCM at -78°C is commonly employed, achieving near-quantitative conversion. Post-reaction purification involves silica gel chromatography with hexane/ethyl acetate (20:1 v/v) to isolate the final product.

Enzymatic Hydroxylation via Cytochrome P450

In Vitro Metabolism Using Recombinant Enzymes

Cytochrome P450 enzymes, particularly CYP2B isoforms, catalyze the hydroxylation of pentachlorobiphenyls. In a landmark study, Escherichia coli-expressed CYP2B11 was shown to metabolize 2,2',4,4',5,5'-hexachlorobiphenyl (245-HCB) into 2-hydroxy-4,5,2',4',5'-pentachlorobiphenyl. The reaction system included:

  • Enzyme Preparation : Chaps-solubilized membranes containing CYP2B11 (40–70% extraction efficiency).

  • Cofactors : NADPH-cytochrome P450 reductase (16 nmol/nmol P450) and cytochrome b₅ (2 nmol/nmol P450).

  • Metabolite Profile : Three major products identified via GC-MS, with the target compound constituting 40–50% of total metabolites.

Atropselective Hydroxylation in Plant Systems

Whole poplar plants (Populus deltoides) metabolize PCB95 into hydroxylated derivatives via cytochrome P450-mediated oxidation. Although 4′-hydroxy-PCB95 is the primary metabolite, analogous pathways could apply to this compound. Key findings include:

  • Atropisomer Enrichment : E2-4′-OH-PCB95 predominates in roots, suggesting enzyme stereoselectivity.

  • NIH Shift Mechanism : Chlorine migration during epoxide rearrangement complicates metabolite prediction.

Analytical Characterization and Validation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with electron capture negative ionization (ECNI) is the gold standard for hydroxylated PCB analysis. For this compound:

  • Column : DB-5MS (30 m × 0.25 mm × 0.25 μm).

  • Ionization : Methane reagent gas, monitoring m/z 344 → 309 (Cl⁻).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR confirm structural integrity:

  • ¹H NMR (CDCl₃) : Aromatic protons at δ 7.01–7.77 ppm; hydroxyl proton (broad) at δ 5.2 ppm.

  • ¹³C NMR (CDCl₃) : Carbons adjacent to hydroxyl group deshielded to δ 155–160 ppm.

Challenges and Optimization Strategies

Synthetic Limitations

  • Chlorine Migration : During Ullmann coupling, high temperatures may cause chlorine redistribution, necessitating stringent temperature control.

  • Low Yields : Coupling reactions seldom exceed 70% yield due to steric hindrance from multiple chlorines.

Enzymatic Constraints

  • Substrate Specificity : CYP2B11 exhibits preferential activity toward para-chlorinated rings, limiting scope for ortho-hydroxylation.

  • Cofactor Dependency : NADPH and cytochrome b₅ requirements increase production costs.

Comparative Evaluation of Methods

ParameterChemical SynthesisEnzymatic Hydroxylation
Yield60–70%40–50%
Purity>95% (post-chromatography)80–90% (crude extract)
StereoselectivityNoneModerate (E2 enrichment)
ScalabilityIndustrialLab-scale
Environmental ImpactHigh (toxic solvents)Low (aqueous systems)

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Research Applications

Biochemical Interactions
2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl interacts with several biomolecules, notably cytochrome P450 enzymes and the aryl hydrocarbon receptor (AhR). These interactions are crucial for understanding its role in xenobiotic metabolism and detoxification processes. The compound's ability to bind to AhR leads to alterations in gene expression related to detoxification pathways, making it a valuable tool in biochemical studies aimed at elucidating these mechanisms .

Cellular Effects
Research has shown that this compound can disrupt normal cellular functions by interfering with thyroid hormone signaling and affecting metabolic processes. In laboratory settings, prolonged exposure has been linked to persistent changes in gene expression and cellular metabolism, highlighting its relevance in studying endocrine disruption and metabolic disorders .

Environmental Science Applications

Environmental Monitoring
Due to its stability and persistence in the environment, this compound is often used as a reference standard in analytical chemistry for detecting and quantifying PCBs in environmental samples. Its presence serves as an indicator of PCB contamination, aiding in environmental monitoring and assessment efforts.

Remediation Studies
The compound's interactions with biological systems have prompted investigations into bioremediation strategies. Understanding how organisms metabolize this compound can inform approaches to mitigate PCB contamination in ecosystems. Research into its degradation pathways is essential for developing effective remediation techniques.

Toxicological Research Applications

Toxicological Studies
The toxicological profile of this compound has been extensively studied due to its potential health impacts. Animal studies indicate that high doses can lead to liver damage and disruptions in circadian rhythms. These findings underscore the importance of this compound in toxicology research aimed at understanding the health risks associated with PCB exposure .

Developmental Impact Studies
Studies have also focused on the developmental effects of exposure to this compound. For instance, research indicates that exposure during critical developmental windows can lead to long-term neurobehavioral effects. This aspect is vital for assessing the risks posed by environmental pollutants on human health and wildlife .

Case Studies

Study Focus Findings Implications
Bioluminescence Inhibition Assay99% decrease in bioluminescence activity observed with this compoundDemonstrates significant biological activity; useful for developing detection assays for hydroxylated PCBs .
Toxicity AssessmentHigh doses linked to liver injury and circadian rhythm disruption in animal modelsHighlights risks associated with PCB exposure; informs regulatory standards .
Endocrine Disruption ResearchInterference with thyroid hormone signaling pathways observedCritical for understanding potential health impacts related to endocrine disruptors .

Mechanism of Action

The mechanism of action of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl involves its interaction with cellular proteins and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This compound can also interfere with thyroid hormone transport and metabolism by binding to transthyretin, a thyroid hormone transport protein .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Selected OH-PCBs

Compound Name Chlorination Pattern Hydroxyl Position ClogP Dihedral Angle (°) Molecular Surface Volume (ų) IC50 (M) Detection Limit (M)
2-OH-PCB (Target Compound) 2',3',4',5,5' 2 6.2 45 320 1.2 × 10⁻⁷ 3.3 × 10⁻⁸
2-Hydroxy-2',3,4',5',6-Pentachlorobiphenyl 2',3,4',5',6 2 6.0 50 310 1.5 × 10⁻⁷ 4.1 × 10⁻⁸
4-Hydroxy-2,2',3',4',5'-Pentachlorobiphenyl 2,2',3',4',5' 4 6.5 30 340 2.8 × 10⁻⁷ 7.5 × 10⁻⁸
3-Hydroxy-2,2',4',5,5'-Pentachlorobiphenyl 2,2',4',5,5' 3 5.8 55 305 3.0 × 10⁻⁷ 8.2 × 10⁻⁸
4'-OHCB101 (4'-Hydroxy-PCB101) 2,2',4,5,5' 4' 6.3 40 330 N/A 4.4 × 10⁻⁷ (in vitro)

Key Observations :

  • Hydroxyl Position : The 2-OH group in the target compound enhances its interaction with aequorin, a calcium-binding photoprotein, compared to 3- or 4-hydroxylated analogs. This is reflected in its lower IC50 (1.2 × 10⁻⁷ M vs. 3.0 × 10⁻⁷ M for 3-hydroxy analogs) .
  • Chlorination Pattern : Higher chlorination at meta and para positions (e.g., 2',3',4',5,5') increases hydrophobicity (ClogP = 6.2) and molecular surface volume, improving binding affinity to hydrophobic pockets in proteins like aequorin .
  • Dihedral Angle : A dihedral angle of 45° in 2-OH-PCB optimizes steric compatibility with aequorin’s active site, whereas angles >50° (e.g., 55° in 3-hydroxy analogs) reduce inhibition efficacy .

Biological Activity

2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl (OH-PCB) is a hydroxylated metabolite of polychlorinated biphenyls (PCBs), which are environmental pollutants known for their persistence and bioaccumulation in ecosystems. This compound has garnered attention due to its significant biological activity, including interactions with various cellular systems and potential toxicological effects.

The compound is known to interact with enzymes and proteins, notably cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. It can activate the aryl hydrocarbon receptor (AhR), leading to the expression of genes involved in detoxification processes. This interaction is vital for understanding its metabolic pathways and potential health impacts.

Cellular Effects

This compound affects several cellular processes, including:

  • Cell Signaling : Alters signaling pathways that regulate cell function.
  • Gene Expression : Disrupts thyroid hormone signaling by interfering with thyroid hormone receptors, which can lead to altered metabolic processes.
  • Metabolic Pathways : Involvement in cytochrome P450-mediated pathways, leading to the formation of hydroxylated metabolites that further interact with cellular components.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. At low doses, the compound may exhibit minimal effects; however, higher doses are linked to toxicity, including liver damage and disruption of circadian rhythms in animal studies. For instance, significant liver damage was observed at elevated exposure levels.

Temporal Effects

The stability and degradation of this compound influence its long-term biological effects. Prolonged exposure can lead to persistent alterations in gene expression and cellular metabolism even after degradation has occurred.

Transport and Distribution

The transport and distribution of this compound within cells are mediated by interactions with transporters and binding proteins. These interactions affect its localization in tissues, thereby influencing its overall biological activity.

Subcellular Localization

The localization of this compound within subcellular compartments can significantly impact its biological functions. Targeting signals or post-translational modifications may direct the compound to specific organelles, affecting its interaction with biomolecules and subsequent cellular processes.

Case Studies

Several studies have examined the biological activity of this compound:

  • Bioluminescence Inhibition Assay : A study demonstrated that this compound caused a 99% decrease in bioluminescence activity in aequorin-based assays, indicating potent biological activity. This assay was developed as a rapid method for detecting hydroxylated PCBs in environmental samples .
  • Developmental Exposure Studies : Research on related hydroxylated PCB compounds has shown long-term effects on brain development and behavior following developmental exposure. These findings highlight potential neurotoxic effects associated with similar compounds .

Summary of Biological Activities

ActivityDescription
Enzyme InteractionBinds to cytochrome P450 enzymes affecting xenobiotic metabolism
AhR ActivationInduces detoxification gene expression
Thyroid DisruptionInterferes with thyroid hormone signaling
Dose-Dependent ToxicityHigher doses linked to liver damage and metabolic disruption
Bioluminescence InhibitionSignificant reduction in bioluminescence indicating high biological activity

Q & A

Q. What analytical methods are used to detect 2-hydroxy-2',3',4',5,5'-pentachlorobiphenyl in biological samples?

The bioluminescence inhibition assay using apoaequorin (apoAEQ) and coelenterazine is a validated method. Key parameters include:

  • Incubation time : 2 hours (optimized for minimal assay time without sacrificing sensitivity) .
  • Reagent concentrations : 9.68 × 10⁻⁸ M apoAEQ and 5.0 × 10⁻¹⁰ M coelenterazine .
  • Detection limit : 3.3 × 10⁻⁸ M in buffer, but higher (5.02 × 10⁻⁶ M) in serum due to human serum albumin (HSA) interference . Data analysis is performed using GraphPad Prism 5.0 with a One Site Fit IC50 non-linear regression model .

Q. How is the structural identity of this compound confirmed?

Structural confirmation involves:

  • Chromatographic separation (e.g., HPLC-MS) coupled with aptamer-functionalized magnetic conjugated organic frameworks (COFs) for selective extraction from complex matrices like serum .
  • Computational modeling of structural parameters (e.g., ClogP, dihedral angles, molecular surface volume) using ChemBio Office Software to correlate with bioactivity .

Q. What metabolic pathways are associated with this compound?

As a hydroxylated metabolite of non-coplanar PCBs (e.g., PCB 101), it forms via cytochrome P450-mediated oxidation in mammals. Key steps include:

  • Hydroxylation at the 2-position of the biphenyl ring.
  • Conjugation with glucuronic acid or sulfates for excretion . Metabolic studies require isotopic labeling or synthetic standards (e.g., methylated derivatives) for trace detection .

Advanced Research Questions

Q. How does human serum albumin (HSA) interfere with the detection of this compound?

HSA binds to the compound, reducing its availability to inhibit aequorin activity. Methodological adjustments include:

  • Calibration curves using HSA-spiked buffers to account for binding effects (detection limit shifts to 3.45 × 10⁻⁶ M) .
  • Normalization of results based on individual HSA levels, as physiological/pathological variations affect accuracy .

Q. What structural features of OH-PCBs influence their inhibition of aequorin activity?

Structure-activity relationships (SAR) are determined by:

  • Hydrophobicity : Higher ClogP values enhance binding to hydrophobic pockets in aequorin .
  • Dihedral angles : Planar conformations (smaller angles) improve interaction with the protein .
  • Molecular surface volume : Bulky substituents (e.g., chlorine at 2',3',4',5,5' positions) reduce inhibitory potency . Comparative SAR studies use IC50 values and detection limits from dose-response curves (Table 1 in ).

Q. How can advanced extraction techniques improve sensitivity in serum analysis?

Aptamer-functionalized magnetic COFs offer:

  • High selectivity : Aptamers target hydroxylated PCBs, minimizing matrix interference .
  • Low detection limits : 2.1 pg mL⁻¹ in serum when combined with HPLC-MS .
  • Reusability : >90% recovery over 10 extraction cycles .

Q. Why do detection limits vary between this compound and other OH-PCBs?

Sensitivity differences arise from:

  • Substituent positions : Chlorine at 2',3',4',5,5' positions enhances detection (e.g., IC50 = 1.0 × 10⁻⁶ M) compared to dihydroxy analogs (no inhibition) .
  • Instrumental parameters : Coelenterazine concentration (5.0 × 10⁻¹⁰ M optimal) and incubation time (2 hours) are critical for reproducibility .

Methodological Validation & Challenges

Q. How are dose-response curves optimized for this compound?

Optimization involves:

  • Coelenterazine titration : Lower concentrations (5.0 × 10⁻¹⁰ M) reduce background noise .
  • Statistical rigor : Triplicate measurements with ±1 standard deviation error bars .
  • Matrix-matched calibration : Serum and tap water spiking validate environmental/clinical applicability .

Q. What are the limitations of current detection methods?

Key limitations include:

  • HSA interference : Requires additional normalization steps .
  • Structural specificity : Cross-reactivity with other OH-PCBs necessitates chromatographic separation .
  • Sensitivity trade-offs : Shorter incubation times (2 hours) may miss low-abundance metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl

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